1-Methylpiperidine-2-carbaldehyde
Description
1-Methylpiperidine-2-carbaldehyde is a six-membered piperidine ring derivative featuring a methyl substituent at the 1-position and an aldehyde functional group at the 2-position. Piperidine derivatives are pivotal in pharmaceutical and agrochemical research due to their conformational flexibility and ability to act as intermediates in heterocyclic synthesis.
Properties
IUPAC Name |
1-methylpiperidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-5-3-2-4-7(8)6-9/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQKERHWQDYYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70550880 | |
| Record name | 1-Methylpiperidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70550880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41467-01-0 | |
| Record name | 1-Methylpiperidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70550880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Methylpiperidine-2-carbaldehyde is a chemical compound belonging to the piperidine family, characterized by its unique structure that includes a methyl group and an aldehyde functional group. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several pharmacological effects. These include:
The biological activity of this compound can be attributed to its interactions with various biological targets. The following mechanisms have been suggested:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells or pathogens.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and offering neuroprotective effects.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with related compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Methylpiperidine-4-carbaldehyde | Piperidine derivative | Aldehyde at the fourth position |
| 2-Pyridinecarboxaldehyde | Pyridine derivative | Contains a nitrogen atom in the aromatic ring |
| 1-Methylindole-2-carboxaldehyde | Indole derivative | Aromatic system contributing to different reactivity |
| 3-Pyridinemethanol | Pyridine derivative | Alcohol functional group instead of aldehyde |
This table highlights how the position of the aldehyde group in this compound influences its reactivity and potential applications compared to similar compounds .
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:
- Anticancer Activity : A study evaluating piperidine derivatives found that certain modifications led to enhanced cytotoxicity against human cancer cell lines. Although not directly tested on this compound, these findings suggest a promising avenue for further investigation .
- Neuropharmacology : Research into piperidine derivatives has indicated their ability to cross the blood-brain barrier (BBB) and interact with central nervous system targets. This raises the possibility that this compound could exhibit similar neuroactive properties .
- Antimicrobial Studies : A review highlighted the antimicrobial potential of piperidine derivatives against various pathogens, supporting further exploration of this compound in this context .
Scientific Research Applications
Medicinal Chemistry
1-Methylpiperidine-2-carbaldehyde plays a crucial role in the development of pharmaceuticals, particularly in the synthesis of compounds targeting serotonin receptors. For instance, it is a precursor in the synthesis of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide, which has been identified for its potential in treating migraines by activating the 5-HT_1F receptor without causing vasoconstriction . This receptor's activation is linked to various neurological disorders, making this application particularly significant.
Table 1: Summary of Medicinal Applications
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing various piperidine derivatives. Its reactivity allows for the formation of complex molecules through reactions such as Mannich reactions and condensation reactions with other carbonyl compounds.
Case Study: Synthesis of Piperidine Derivatives
A study demonstrated the synthesis of novel piperidine-based thiosemicarbazones using this compound as a starting material. The reaction involved refluxing the aldehyde with thiosemicarbazides in ethanol, yielding several derivatives with potential biological activity .
Table 2: Synthesis Pathways Using this compound
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Mannich Reaction | This compound + Amine + Formaldehyde | Piperidine derivatives | Reflux in ethanol |
| Condensation | This compound + Thiosemicarbazides | Thiosemicarbazones | Reflux with acetic acid catalyst |
Neuropharmacology
Research indicates that compounds derived from this compound exhibit neuropharmacological properties. These derivatives have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. The modulation of these systems is critical for developing treatments for mood disorders and anxiety .
Case Study: Neuropharmacological Activity
In a review focused on PRMT5 inhibitors, several piperidine derivatives were highlighted for their ability to interact with methylthioadenosine cooperative pathways, suggesting potential therapeutic applications in cancer treatment and neurodegenerative diseases .
Comparison with Similar Compounds
Key Findings:
Aldehyde position (2 vs. 1) affects electronic properties. Piperidine-1-carbaldehyde derivatives (e.g., ) exhibit stronger electrophilicity at the aldehyde group due to adjacent nitrogen, increasing reactivity in condensation reactions .
Biological and Catalytic Applications: Pyrrolidine-2-carboxyaldehyde derivatives show antimicrobial activity when complexed with Cu(II) or glycine . The methyl group in this compound could reduce solubility compared to phenylacetyl-substituted analogs, impacting bioavailability .
Safety and Handling :
- Piperidine-based aldehydes generally pose higher acute toxicity risks than pyrrole derivatives, as seen in ’s classification of skin corrosion and organ toxicity .
- Proper ventilation and personal protective equipment (PPE) are critical during synthesis, aligning with protocols for analogous compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
